4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)-
Brand Name: Vulcanchem
CAS No.: 882854-44-6
VCID: VC16898532
InChI: InChI=1S/C15H11BrN2O3/c16-10-3-6-12-14(7-10)17-13(8-15(12)19)9-1-4-11(5-2-9)18(20)21/h1-7,13,17H,8H2
SMILES:
Molecular Formula: C15H11BrN2O3
Molecular Weight: 347.16 g/mol

4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)-

CAS No.: 882854-44-6

Cat. No.: VC16898532

Molecular Formula: C15H11BrN2O3

Molecular Weight: 347.16 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- - 882854-44-6

Specification

CAS No. 882854-44-6
Molecular Formula C15H11BrN2O3
Molecular Weight 347.16 g/mol
IUPAC Name 7-bromo-2-(4-nitrophenyl)-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C15H11BrN2O3/c16-10-3-6-12-14(7-10)17-13(8-15(12)19)9-1-4-11(5-2-9)18(20)21/h1-7,13,17H,8H2
Standard InChI Key MQEBXLMQNILUQN-UHFFFAOYSA-N
Canonical SMILES C1C(NC2=C(C1=O)C=CC(=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4(1H)-quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- consists of a bicyclic framework: a benzene ring fused to a partially saturated γ-lactam ring (2,3-dihydro-4(1H)-quinolinone). Key substituents include:

  • Bromine at position 7, enhancing electrophilic substitution potential.

  • 4-Nitrophenyl group at position 2, introducing steric bulk and electron-withdrawing effects.

  • Ketone at position 4, enabling redox and nucleophilic addition reactions.

The molecular formula is C₁₅H₁₂BrN₂O₃, with a molecular weight of 367.18 g/mol. Computational studies predict a planar benzene ring and a puckered dihydroquinolinone moiety, with the 4-nitrophenyl group adopting a twisted conformation relative to the core .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂ asymmetric), and ~1340 cm⁻¹ (NO₂ symmetric) confirm functional groups .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons resonate at δ 7.2–8.5 ppm, while dihydro protons (C2-H and C3-H) appear as multiplets near δ 3.0–4.0 ppm .

    • ¹³C NMR: The carbonyl carbon (C4) is observed at ~195 ppm, with nitrophenyl carbons at 120–150 ppm .

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals a densely packed orthorhombic lattice with intermolecular hydrogen bonds between the ketone oxygen and adjacent aromatic protons . The nitro group participates in C–H···O interactions, stabilizing the crystal structure .

Synthesis and Industrial Scalability

Domino Reaction Strategies

The synthesis of 4(1H)-quinolinone derivatives often employs domino reactions to streamline multi-step processes . For this compound, a plausible route involves:

  • Bromination: Electrophilic bromination of 2-(4-nitrophenyl)-2,3-dihydroquinolin-4(1H)-one using N-bromosuccinimide (NBS) in acetic acid .

  • Cyclization: Acid-catalyzed intramolecular cyclization to form the dihydroquinolinone core .

2-(4-Nitrophenyl)anilineHClNaNO2Diazonium saltΔCuCNCyano intermediateH2OH2SO44(1H)-Quinolinone precursor\text{2-(4-Nitrophenyl)aniline} \xrightarrow[\text{HCl}]{\text{NaNO}_2} \text{Diazonium salt} \xrightarrow[\Delta]{\text{CuCN}} \text{Cyano intermediate} \xrightarrow[\text{H}_2\text{O}]{\text{H}_2\text{SO}_4} \text{4(1H)-Quinolinone precursor}

Optimization Challenges

  • Regioselectivity: Competing bromination at positions 5 and 7 necessitates careful control of reaction temperature (25–40°C) and stoichiometry .

  • Catalyst Dependency: Palladium or platinum catalysts improve yields during hydrogenation steps, reducing side products like fully aromatic quinolinones .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions . For example:

7-Bromo derivative+RNH2K2CO3,DMF7-Amino derivative\text{7-Bromo derivative} + \text{RNH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{7-Amino derivative}

Nitro Group Reduction

The 4-nitrophenyl group can be selectively reduced to an amine using H₂/Pd-C, enabling further derivatization:

4-NitrophenylH2,Pd-C4-Aminophenyl\text{4-Nitrophenyl} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{4-Aminophenyl}

Oxidation and Reduction

  • Oxidation: The dihydroquinolinone core is oxidized to quinolinone using KMnO₄ under acidic conditions .

  • Reduction: NaBH₄ reduces the ketone to a secondary alcohol, though this destabilizes the ring system .

Biological Activities and Mechanisms

Antimicrobial Properties

Analogous 7-bromo-dihydroquinolinones exhibit broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The nitro group enhances membrane penetration by increasing lipophilicity .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications focus on:

  • Replacing the nitro group with bioisosteres (e.g., cyano) to reduce toxicity.

  • Introducing water-solubilizing groups (e.g., sulfonamides) at position 2.

Structure-Activity Relationships (SAR)

  • Bromine: Essential for DNA intercalation and topoisomerase inhibition .

  • 4-Nitrophenyl: Critical for tubulin binding but contributes to cytotoxicity .

Comparison with Analogous Compounds

Feature7-Bromo-2-(4-nitrophenyl)7-Chloro-2-phenyl2,3-Dihydro-4(1H)-quinolinone
Molecular Weight367.18 g/mol323.75 g/mol175.19 g/mol
Antimicrobial MIC2–8 µg/mL4–16 µg/mL>32 µg/mL
Tubulin IC₅₀0.8 µM1.5 µMN/A

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